molecular formula C18H12F4N2O2 B2577527 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 952978-26-6

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2577527
CAS RN: 952978-26-6
M. Wt: 364.3
InChI Key: FSIWKRPUTIBDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, also known as FLX475, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a selective inhibitor of the C-C chemokine receptor type 4 (CCR4), which is a key regulator of immune cell trafficking and function. By inhibiting CCR4, this compound can modulate the immune response and reduce inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and selectivity for CCR4, with minimal off-target effects. In preclinical studies, this compound has demonstrated a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CCR4, its favorable pharmacokinetic profile, and its well-tolerated nature. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide research, including:
1. Further preclinical studies to better understand the mechanism of action and efficacy of this compound in various disease models.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Development of novel formulations and delivery methods to improve the solubility and bioavailability of this compound.
4. Exploration of combination therapies with other immunomodulatory agents to enhance the therapeutic potential of this compound.
5. Investigation of the potential use of this compound in other diseases, such as neuroinflammatory disorders and metabolic diseases.
Conclusion:
This compound is a promising small molecule compound with potential therapeutic applications in various diseases. Its high potency and selectivity for CCR4, favorable pharmacokinetic profile, and well-tolerated nature make it an attractive candidate for further research and development. Future studies will help to elucidate the full potential of this compound in treating a range of diseases.

Synthesis Methods

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 4-fluorobenzyl alcohol, which is converted to the corresponding acid chloride. The acid chloride is then reacted with 5-(4-trifluoromethylphenyl)isoxazole-3-carboxylic acid to form the key intermediate. The final step involves the coupling of the key intermediate with N-(4-(trifluoromethyl)phenyl)acetamide to yield this compound.

Scientific Research Applications

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer, this compound has shown promising results in inhibiting tumor growth and reducing tumor burden in preclinical models. In autoimmune disorders, this compound has demonstrated efficacy in reducing inflammation and improving disease symptoms. In infectious diseases, this compound has shown potential as an antiviral agent, particularly against influenza virus.

properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O2/c19-13-5-1-11(2-6-13)16-9-15(24-26-16)10-17(25)23-14-7-3-12(4-8-14)18(20,21)22/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWKRPUTIBDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.